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Compound Focus: LY 3000328

CAS No.: 1373215-15-6

Cat. No.: S534032

The binding mode of LY3000328 was elucidated through X-ray crystallography, revealing key interactions
that confer both potency and selectivity [1].

e S3 Subsite Occupation: The phenyl ring of the fluorobenzamide group occupies the S3 pocket. It
forms a "face-to-edge" interaction with the amino acid Phe70 and a 1t-stacking interaction with the
peptide bond between Gly68 and Gly69 [1].

e S2 Subsite Occupation: The chromane ring system occupies the S2 pocket, where it also
engages in a "face-to-edge" interaction with Phe70 [1].

¢ Critical Hydrogen Bonding: The inhibitor forms three key hydrogen bonds with the enzyme
backbone [1]:

o The NH of the benzamide donates a hydrogen bond to the carbonyl oxygen of Gly69.

o The carbonyl oxygen of the carbamate group accepts a hydrogen bond from the backbone
NH of Gly69.

o The NH of the carbamate group donates a hydrogen bond to the backbone carbonyl of
Asn163.

¢ Non-covalent Mechanism: A critical feature is that LY3000328 does not interact covalently with the
active site Cys25. The closest non-hydrogen atom of the inhibitor is approximately 4.3 A away from
the sulfur of Cys25, confirming its reversible, non-covalent mechanism [1].

The following diagram illustrates the key binding interactions of LY3000328 within the Cathepsin S active

site:
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Key binding interactions of LY3000328 with Cathepsin S subsites.

Quantitative Inhibition Data and Selectivity

The compound exhibits high potency against both human and mouse Cathepsin S, and demonstrates

excellent selectivity over other cysteine cathepsins [1].

Table 1: In Vitro Enzyme Inhibition Profile of LY3000328 and Analogs [1]

hCat S ICso mCat S ICso
Compound Key Feature

(nM) (nM)
5 7.70 +5.85 1.67 +1.17 Clinical candidate; carbamate linker, oxetanyl
(LY3000328) group
9 12.4+6.48 3.91+£0.71 Pre-cursor; carbamate linker, oxetanyl group
8 4000 £ 1630 3930 £ 553 Direct piperazine linkage
7 1290 + 453 2780 + 230 Urea linker; original hit from screen

Selectivity: This series of compounds, including 1Y3000328, is highly selective for CatS over other cysteine
proteases like Cat L, Cat K, Cat B, and Cat V [1]. The selectivity is conferred by the specific shape and

amino acid composition of the S2 and S3 pockets of CatS, which differ from those of other cathepsins [2].
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Experimental Protocols for Key Assays

The data supporting LY3000328's binding mode and potency were generated using standard biochemical and

structural techniques.

¢ Enzyme Inhibition Assays [1]: Test compounds were evaluated in enzyme inhibition assays to
determine I1Cso values against human and mouse Cathepsin S. Selectivity was determined by running
parallel assays against other cysteine proteases like cathepsins L, K, B, and V. The specific
biochemical methods for these assays have been previously reported in the cited literature within the
original paper.

¢ X-ray Crystallography [1]: The three-dimensional structure of the CatS-inhibitor complex was
determined by protein X-ray crystallography. For example, the structure of CatS in complex with
compound 7 was resolved at a high resolution of 1.8 A (R factors: 0.185 working, 0.210 free). This
provided the atomic-level details of the binding mode and confirmed the non-covalent nature of the
interaction, enabling structure-based drug design.

Clinical and Preclinical Context

LY3000328 was developed as a potential treatment for abdominal aortic aneurysm (AAA), based on genetic
and pharmacological evidence that CatS plays a key role in the disease pathogenesis [1]. The compound

demonstrated efficacy in a CaClz2-induced AAA mouse model [1].

A Phase 1 clinical trial in healthy human volunteers established that single doses of LY3000328 were well-
tolerated and exhibited linear pharmacokinetics [3]. The study also revealed a complex pharmacodynamic
response: a transient inhibition of plasma CatS activity was followed by a rebound increase in CatS mass,

which may have implications for clinical development [3].

Key Differentiating Features of LY3000328

This compound represents a significant advancement in Cathepsin S inhibitor design due to two key

characteristics:

¢ Non-covalent Mechanism: Unlike many early CatS inhibitors that contained electrophilic groups
(e.g., Michael acceptors, ketones, nitriles) to form covalent bonds with the catalytic Cys25,
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LY3000328 is a fully reversible, non-covalent inhibitor [1] [2]. This property may reduce the potential
for off-target reactivity and improve toxicological profiles.

e S2/S3 Subsite Specificity: Its binding mode, focused on the S2 and S3 subsites rather than the
active site cysteine, is the foundation for its high selectivity over other cathepsins, addressing a major
challenge in the field [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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